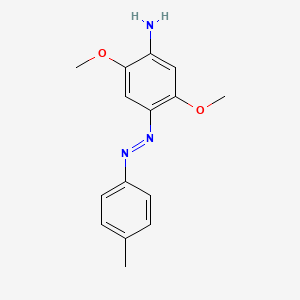
2,5-Dimethoxy-4-(4-tolylazo)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-4-(4-tolylazo)aniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. The compound is known for its vibrant colors and is often used in dye and pigment industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-(4-tolylazo)aniline typically involves the diazotization of 4-toluidine followed by coupling with 2,5-dimethoxyaniline. The reaction conditions often include:
Diazotization: 4-toluidine is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2,5-dimethoxyaniline in an alkaline medium (usually sodium hydroxide) to form the azo compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale diazotization: Using industrial reactors to control temperature and reaction rates.
Efficient coupling: Ensuring complete reaction and high yield by optimizing the concentration of reactants and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethoxy-4-(4-tolylazo)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted aromatic compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
2,5-Dimethoxy-4-(4-tolylazo)aniline has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the dye and pigment industry for coloring textiles, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxy-4-(4-tolylazo)aniline involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with various cellular components. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxyaniline: A precursor in the synthesis of 2,5-Dimethoxy-4-(4-tolylazo)aniline.
4-Toluidine: Another precursor used in the diazotization step.
2,5-Dimethoxy-4-nitroaniline: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific azo linkage and the presence of both methoxy and tolyl groups, which impart distinct chemical and physical properties. These properties make it particularly useful in dye and pigment applications, where specific color characteristics are desired.
Propiedades
Número CAS |
64130-93-4 |
|---|---|
Fórmula molecular |
C15H17N3O2 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
2,5-dimethoxy-4-[(4-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C15H17N3O2/c1-10-4-6-11(7-5-10)17-18-13-9-14(19-2)12(16)8-15(13)20-3/h4-9H,16H2,1-3H3 |
Clave InChI |
VZMIFBBHAZJWEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=NC2=C(C=C(C(=C2)OC)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















